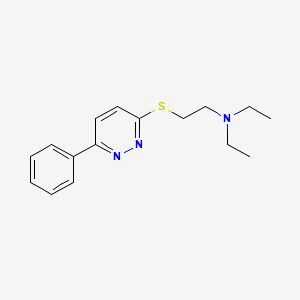

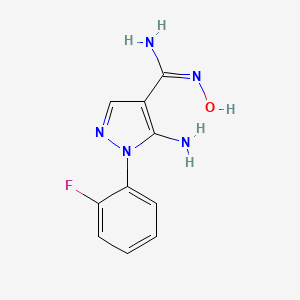

![molecular formula C21H23ClN4O4S B2726427 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 501351-72-0](/img/structure/B2726427.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H27ClN4O4S and a molecular weight of 491 . It is a part of the oxadiazole class of compounds which are known for their wide range of biological applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the formation of a hydrazide derivative which reacts with phosphorus oxychloride . The exact synthesis process for “this compound” is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring attached to a benzamide group . The oxadiazole ring is a five-membered ring containing three heteroatoms, one of which is nitrogen .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 9.73±0.70 . Further physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Anticancer Activities The investigation of similar oxadiazole compounds has demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides containing the 1,3,4-oxadiazol moiety exhibited significant anticancer efficacy, with some derivatives showing higher activity than the reference drug, etoposide. These findings highlight the potential of oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Properties Oxadiazole compounds have also shown promising antimicrobial activity. A new series of 4-substituted benzamides incorporating the 1,3,4-oxadiazol moiety were synthesized and exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. This suggests that these compounds could be effective antimicrobial agents, with some showing potency in antimicrobial activity tests (Kapadiya et al., 2020).

Photolysis and Photoinduced Molecular Rearrangements Photolysis studies of oxadiazoles, including compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, have provided insights into their behavior under irradiation. The irradiation of oxadiazoles in specific conditions leads to heterolytic addition reactions and cycloelimination, yielding various products. These studies are crucial for understanding the photochemical properties of oxadiazoles and their potential applications in materials science and organic synthesis (Tsuge et al., 1977).

Synthetic Methodologies and Chemical Transformations The oxadiazole ring is a versatile scaffold in organic chemistry, enabling the synthesis of various heterocyclic compounds. Research into the photochemistry of oxadiazoles in the presence of sulfur nucleophiles has led to the development of synthetic methodologies for thiadiazoles. Such methodologies highlight the potential of oxadiazole compounds in synthesizing a wide range of heterocyclic structures with potential pharmaceutical applications (Vivona et al., 1997).

Future Directions

Oxadiazole derivatives, including “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide”, have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on elucidating the exact mechanisms of action and potential therapeutic applications of these compounds.

Mechanism of Action

Target of Action

Similar compounds have been tested against various cell lines, including mycobacterium tuberculosis .

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Result of Action

Similar compounds have shown inhibitory activity against certain cell lines .

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O4S/c1-3-13-26(14-4-2)31(28,29)16-11-9-15(10-12-16)19(27)23-21-25-24-20(30-21)17-7-5-6-8-18(17)22/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXGQGQIDHQBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)

![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)